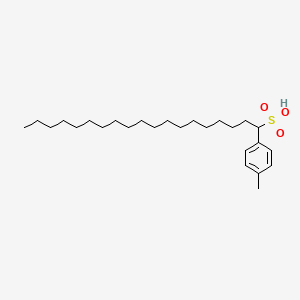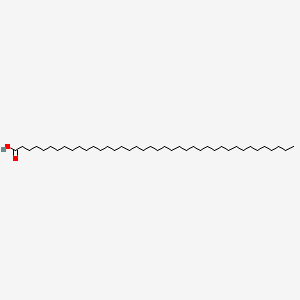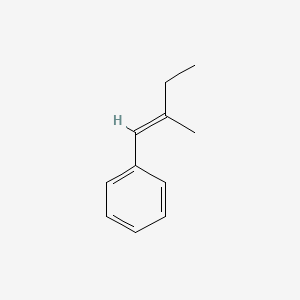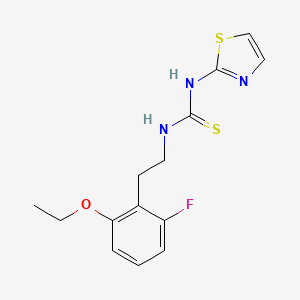
Octadecylxylenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecylxylenesulphonic acid, also known as 2,3-dimethyl-6-octadecylbenzenesulfonic acid, is an organic compound with the molecular formula C26H46O3S. It is a sulfonic acid derivative characterized by a long alkyl chain attached to a benzene ring with two methyl groups. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecylxylenesulphonic acid typically involves the sulfonation of octadecylxylene. The process begins with the alkylation of xylene to introduce the octadecyl group, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecylxylenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Nitrated or halogenated derivatives of this compound.
Applications De Recherche Scientifique
Octadecylxylenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a component in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of octadecylxylenesulphonic acid primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic molecules, while the sulfonic acid group interacts with hydrophilic molecules. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Toluenesulfonic acid: A simpler sulfonic acid with a single methyl group on the benzene ring.
Benzenesulfonic acid: Lacks the alkyl chain and methyl groups, making it less hydrophobic.
Dodecylbenzenesulfonic acid: Similar structure but with a shorter alkyl chain.
Uniqueness
Octadecylxylenesulphonic acid is unique due to its long alkyl chain, which imparts significant hydrophobicity and enhances its surfactant properties. This makes it particularly effective in applications requiring strong emulsifying and solubilizing agents.
Propriétés
Numéro CAS |
55121-81-8 |
|---|---|
Formule moléculaire |
C26H46O3S |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
1-(4-methylphenyl)nonadecane-1-sulfonic acid |
InChI |
InChI=1S/C26H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30(27,28)29)25-22-20-24(2)21-23-25/h20-23,26H,3-19H2,1-2H3,(H,27,28,29) |
Clé InChI |
GKAGWLBTBZPXEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C1=CC=C(C=C1)C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















